molecular formula C20H23N3O5S B2992221 ethyl 3-carbamoyl-2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 921160-51-2

ethyl 3-carbamoyl-2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2992221
CAS No.: 921160-51-2
M. Wt: 417.48
InChI Key: DTASEKAXFUDTTO-UHFFFAOYSA-N
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Description

Ethyl 3-carbamoyl-2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a thienopyridine derivative characterized by a bicyclic core structure with substituents at positions 2 and 3. The 4-ethoxybenzamido group at position 2 and the carbamoyl group at position 3 distinguish it from analogs. Its structural framework aligns with compounds investigated for antitubulin, antiproliferative, and enzyme-inhibitory activities .

Properties

IUPAC Name

ethyl 3-carbamoyl-2-[(4-ethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-3-27-13-7-5-12(6-8-13)18(25)22-19-16(17(21)24)14-9-10-23(11-15(14)29-19)20(26)28-4-2/h5-8H,3-4,9-11H2,1-2H3,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTASEKAXFUDTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-carbamoyl-2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial, antitumor, and enzyme inhibition properties, supported by various studies and findings.

Antimicrobial Activity

Research has demonstrated that derivatives of thieno[2,3-c]pyridine compounds exhibit significant antimicrobial properties. In a study evaluating various derivatives for their antibacterial effects against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, several compounds showed promising results. While specific data on this compound was not directly available in the reviewed literature, related compounds have indicated a trend of potent activity against these microorganisms .

Antitumor Activity

The thieno[2,3-c]pyridine scaffold has been associated with antitumor activity. Compounds within this class have been shown to inhibit cancer cell proliferation in vitro. For instance, studies on structurally similar compounds have reported IC50 values indicating effective inhibition of tumor cell lines . The specific mechanisms often involve the induction of apoptosis or disruption of cell cycle progression.

Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the therapeutic potential of this compound. For example, related thieno derivatives have been tested for their ability to inhibit enzymes involved in critical metabolic pathways. One study highlighted that certain substitutions on the thieno ring significantly impacted the inhibitory potency against specific targets . The biological evaluation of this compound in this context remains an area for future investigation.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialSignificant activity against Gram-positive and Gram-negative bacteria
AntitumorInhibition of cancer cell proliferation in vitro
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thienopyridine Derivatives

Compound Name / ID Substituents (Position 2 / Position 3) Key Properties / Activities Reference ID
Ethyl 3-carbamoyl-2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (Target) 4-Ethoxybenzamido / Carbamoyl Presumed modulation of solubility via carbamoyl; potential antitubulin activity (inferred)
Methyl 3-cyano-2-((3,4,5-trimethoxyphenyl)amino)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (3a) 3,4,5-Trimethoxyphenylamino / Cyano Antitubulin agent (IC₅₀ = 1.2 µM); high crystallinity (m.p. 180–181°C)
4SC-207 [(E)-ethyl 3-cyano-2-(3-(pyridin-3-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate] Pyridyl acrylamido / Cyano Anti-proliferative in taxane-resistant cells (EC₅₀ = 25 nM); inhibits tubulin polymerization
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate Amino / Boc-protected ester Intermediate for API synthesis; no reported bioactivity
Clopidogrel Impurity C [Methyl(R/S)-(o-Chlorophenyl)-4,5-dihydrothieno[2,3,c]pyridine-6(7H)Acetate HCl] Dichlorophenyl / Methyl ester Structural impurity in antiplatelet drugs; no direct activity
Schiff base ligand-metal complexes (Fe, Ni, Pd) Schiff base substituents (e.g., methoxybenzylidene) Catalytic/metallodrug applications; geometry-dependent reactivity

Key Structural and Functional Insights

However, its bulkiness may reduce binding affinity compared to smaller groups like cyano . Trimethoxyphenylamino (3a): The electron-rich trimethoxy group in 3a enhances antitubulin activity by mimicking colchicine’s binding interactions . Pyridyl acrylamido (4SC-207): The conjugated acrylamido-pyridyl moiety in 4SC-207 likely facilitates π-π stacking with tubulin’s hydrophobic pockets, explaining its potency in resistant cells .

Cyano (3a, 4SC-207): The electron-withdrawing cyano group stabilizes the thienopyridine core and enhances electrophilic reactivity, critical for covalent interactions in antitubulin agents .

Biological Activity Trends: Cyano-substituted compounds (3a, 4SC-207) exhibit higher antitubulin and antiproliferative activities compared to carbamoyl or ester derivatives. For example, 4SC-207 shows EC₅₀ = 25 nM in resistant cells, while 3a inhibits tubulin polymerization at 1.2 µM . Ethoxy/methoxy groups in position 2 may trade off between lipophilicity and steric hindrance, affecting target engagement .

Synthetic and Physicochemical Properties: Compounds with bulkier substituents (e.g., trimethoxyphenyl in 3a) require flash chromatography for purification (58% yield), whereas simpler analogs may have higher synthetic yields . The carbamoyl group in the target compound could simplify crystallization compared to cyano analogs, though melting point data are unavailable .

Research Implications and Gaps

  • The target compound’s carbamoyl and ethoxybenzamido groups warrant further evaluation in tubulin polymerization assays and cytotoxicity studies to quantify its efficacy relative to 3a and 4SC-205.
  • Structural modifications (e.g., hybridizing carbamoyl with pyridyl acrylamido) could optimize solubility and potency.
  • Patent data () suggest unexplored substituents (e.g., cyclopropanecarbonyl-amino) may offer novel bioactivity profiles .

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